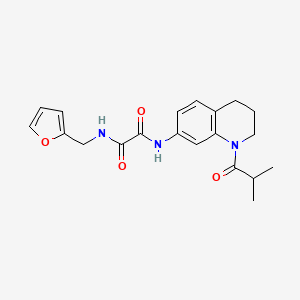

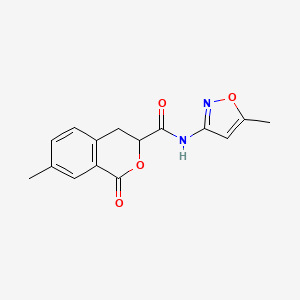

4-(benzofuran-2-yl)-7-methyl-2-oxo-2H-chromen-6-yl cyclopropanecarboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Benzofuran is a heterocyclic compound that is a fusion of benzene and furan rings . It is a core structure in various biologically active natural medicines and synthetic chemical raw materials . Benzofuran derivatives have been found to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .

Synthesis Analysis

Benzofuran derivatives can be synthesized through various methods. For instance, a one-pot reaction of an equimolar mixture of 4-methoxyaniline, phenyl isothiocyanate, and 2-bromoacetylbenzofuran in absolute ethanol in the absence of any catalysts can afford a benzofuran derivative . Another method involves the use of microwave-assisted synthesis .Molecular Structure Analysis

The molecular structure of benzofuran derivatives can be analyzed using techniques such as NMR spectroscopy . The molecules of the products share a common backbone and have similar conformations .Chemical Reactions Analysis

Benzofuran derivatives can undergo various chemical reactions. For example, a metal-free cyclization of ortho-hydroxystilbenes into 2-arylbenzofurans and 2-arylnaphthofurans is mediated by hypervalent iodine reagents .Physical And Chemical Properties Analysis

The physical and chemical properties of benzofuran derivatives can be determined using various techniques. For example, the molecular formula, average mass, and monoisotopic mass can be determined .Applications De Recherche Scientifique

Synthesis and Characterization

Research has explored the synthesis mechanisms and characterizations of compounds with structures related to 4-(benzofuran-2-yl)-7-methyl-2-oxo-2H-chromen-6-yl cyclopropanecarboxylate. Studies have demonstrated methods for synthesizing chromanes, 4H-chromenes, and benzofurans, highlighting their importance in creating bioactive molecules. For example, Ahmad and Silva (2012) investigated the oxidation of 2H-chromenes and dihydro-1-benzoxepines by hypervalent iodine(III), leading to various substituted compounds, including chromanes and benzofurans, which are structurally related to the compound of interest (Ahmad & Silva, 2012).

Chemical Properties and Reactions

The chemical properties and reactions of coumarin derivatives, including those similar to 4-(benzofuran-2-yl)-7-methyl-2-oxo-2H-chromen-6-yl cyclopropanecarboxylate, have been extensively studied. Shi et al. (2008) and Lykakis et al. (2011) explored Lewis acid-mediated reactions and gold-catalyzed syntheses, respectively, to create derivatives with potential biological activities (Shi et al., 2008); (Lykakis et al., 2011).

Computational and Spectroscopic Analysis

Computational and spectroscopic analyses have been conducted to understand the molecular structure, electronic properties, and potential applications of coumarin and benzofuran derivatives. Mallikarjunaiah et al. (2021) performed a computational investigation on a benzofuran coumarin derivative, providing insights into its molecular orbitals and electrostatic potential maps, indicating its electronic and structural properties (Mallikarjunaiah et al., 2021).

Fluorescence Quenching and Photophysical Properties

The fluorescence quenching and photophysical properties of coumarin derivatives have also been explored. Evale and Hanagodimath (2009) studied the fluorescence quenching of a newly synthesized coumarin derivative by aniline in binary solvent mixtures, revealing the compound's potential in fluorescence-based applications (Evale & Hanagodimath, 2009).

Antimicrobial Activity

Research has also delved into the antimicrobial activities of coumarin and benzofuran derivatives. For instance, El-Deen et al. (2016) synthesized and evaluated the cytotoxic effects of hexahydroquinoline derivatives containing a benzofuran moiety against cancer cell lines, highlighting the therapeutic potential of such compounds (El-Deen et al., 2016).

Mécanisme D'action

Target of Action

Benzofuran derivatives have been reported to exhibit a wide range of biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . Therefore, it’s plausible that this compound may interact with multiple targets involved in these biological processes.

Mode of Action

The exact mode of action of this compound is currently unknown. Benzofuran derivatives have been shown to exhibit strong biological activities, which suggests that they may interact with their targets in a way that modulates these activities .

Biochemical Pathways

Given the broad biological activities of benzofuran derivatives, it’s likely that this compound may influence multiple biochemical pathways .

Pharmacokinetics

The presence of a benzofuran ring and a chromen-6-yl group in this compound may influence its pharmacokinetic properties .

Result of Action

Given the reported biological activities of benzofuran derivatives, it’s plausible that this compound may exert effects at both the molecular and cellular levels .

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

[4-(1-benzofuran-2-yl)-7-methyl-2-oxochromen-6-yl] cyclopropanecarboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H16O5/c1-12-8-19-15(10-18(12)27-22(24)13-6-7-13)16(11-21(23)26-19)20-9-14-4-2-3-5-17(14)25-20/h2-5,8-11,13H,6-7H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDIUFYVGRLKJHP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1OC(=O)C3CC3)C(=CC(=O)O2)C4=CC5=CC=CC=C5O4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H16O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(benzofuran-2-yl)-7-methyl-2-oxo-2H-chromen-6-yl cyclopropanecarboxylate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

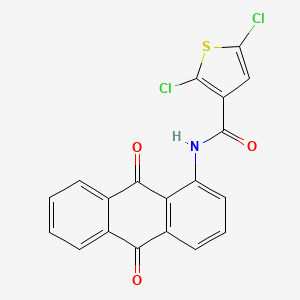

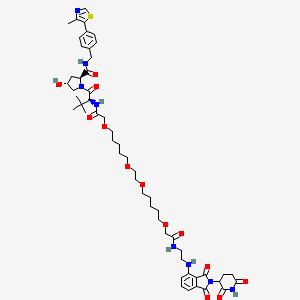

![Methyl [6-(phenylsulfanyl)-2-(4-pyridinyl)-4-pyrimidinyl]methyl sulfone](/img/structure/B2880958.png)

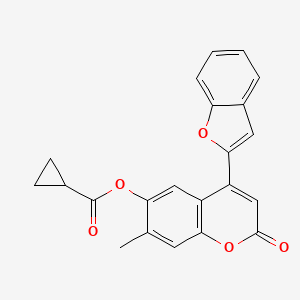

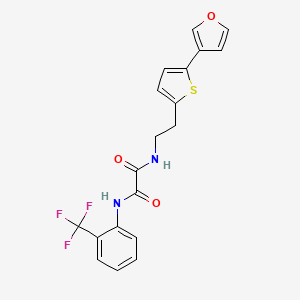

![Tert-butyl 6-hydroxy-4-[2-[methyl(prop-2-enoyl)amino]acetyl]-1,4-diazepane-1-carboxylate](/img/structure/B2880959.png)

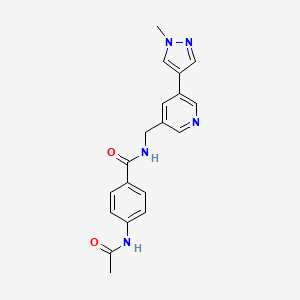

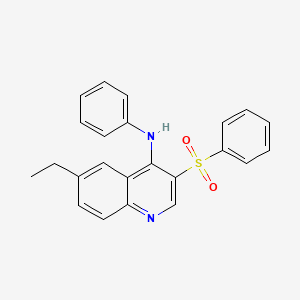

![N-(6-methylbenzo[d]thiazol-2-yl)-2-((2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide](/img/structure/B2880961.png)

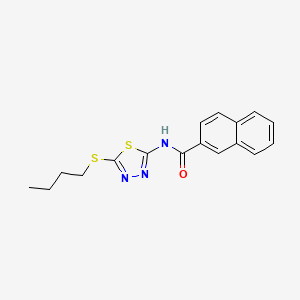

![3-([1,2,4]Triazolo[1,5-a]pyrimidin-6-yl)propyl 4-cyclopropylidenepiperidine-1-carboxylate](/img/structure/B2880963.png)